molecular formula C28H23N3O2S B15055048 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15055048
M. Wt: 465.6 g/mol
InChI Key: QZKFKGGMNCOLPH-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various aromatic groups. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids with aromatic aldehydes or ketones in the presence of catalytic amounts of acids such as sulfuric acid . The reaction conditions often include boiling in acetic acid or toluene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

3-amino-N-(2-methoxyphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-17-12-14-19(15-13-17)22-16-20(18-8-4-3-5-9-18)24-25(29)26(34-28(24)31-22)27(32)30-21-10-6-7-11-23(21)33-2/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

QZKFKGGMNCOLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=CC=CC=C5OC)N

Origin of Product

United States

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